4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol
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Overview
Description
4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chemical compound characterized by its unique structural features, including an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves multi-step organic reactions. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.
4-Hydroxy-2-quinolones: These compounds have a similar phenolic structure but differ in their heterocyclic components and biological activities.
(1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol: Another phenolic compound with variations in the substituents attached to the phenol ring.
Uniqueness
4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for designing new molecules with specific biological or chemical functions.
Properties
Molecular Formula |
C9H12FNO2 |
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Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-[(1S,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |
InChI Key |
GSUPQKXDKROARR-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)O)F)N)O |
Origin of Product |
United States |
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